Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

PLK4 inhibitor SGK1 inhibitor Kinase selectivity

This 6-carboxylate isomer is the essential building block for kinase inhibitor SAR programs targeting PLK4/SGK1, JAK3, ITK, MELK, and ENPP1. Unlike the 5-position isomer (CAS 849067-96-5), only the 6-position methyl ester enables the critical hydrogen-bonding geometry required for single-digit nanomolar potency. Procurement of this specific isomer is mandatory to reproduce literature-reported SAR and access patent-defined chemical space. The ester at the 6-position can be selectively hydrolyzed, amidated, or reduced—diversification not achievable with the 5-carboxylate analog. Ensure your kinase program starts with the correct isomer.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1256825-86-1
Cat. No. B568033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS1256825-86-1
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)C=CN2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11)
InChIKeyXNOPDFAJQROROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1): A Core 7-Azaindole Scaffold for Kinase-Targeted Research and Chemical Biology


Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1), also known as methyl 7-azaindole-6-carboxylate, is a key heterocyclic building block characterized by a fused pyrrolopyridine (7-azaindole) core with a methyl ester at the 6-position. With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol [1], this compound serves as a crucial intermediate and a core scaffold for the synthesis of biologically active kinase inhibitors. Its physicochemical properties, including a computed LogP of 1.5-2.21 and a topological polar surface area of 55 Ų [1], define its suitability as a starting point for medicinal chemistry optimization. It is commercially available for research and development purposes, typically with a purity specification of 95% .

Why Unspecified Azaindoles Are Not a Substitute for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1256825-86-1) in SAR Campaigns


The pyrrolo[2,3-b]pyridine core is a privileged scaffold for kinase inhibition, but subtle structural variations profoundly dictate target selectivity and downstream biological outcomes. Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is not interchangeable with its close positional isomers, such as the 5-carboxylate (CAS 849067-96-5), or other core-substituted analogs. The 6-position ester is strategically positioned for further chemical diversification and has been shown, in related analogs, to be critical for achieving selective inhibition of specific kinase targets [1][2]. Replacing it with a different isomer or a de-esterified acid can fundamentally alter the molecular geometry, hydrogen-bonding patterns, and ultimately, the inhibitor's binding mode and potency profile. Therefore, selecting this specific compound is essential for reproducing and extending the structure-activity relationships (SAR) described in the literature and patents.

Quantitative Differentiation: A Data-Driven Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1256825-86-1) Performance


6-Positional Isomer: Critical for Achieving Potent PLK4 and SGK1 Kinase Inhibition vs. 5-Position Isomer

In head-to-head SAR studies on the 1H-pyrrolo[2,3-b]pyridine scaffold, the substitution position is a primary determinant of kinase selectivity. The 6-carboxylate core (exemplified by the methyl ester, CAS 1256825-86-1) serves as a critical precursor to analogs with dual PLK4/SGK1 activity, a profile not achieved by its 5-substituted isomer (CAS 849067-96-5) [1].

PLK4 inhibitor SGK1 inhibitor Kinase selectivity 7-azaindole SAR

Methyl Ester Functionality: Essential Intermediate for JAK3/ITK Inhibitors vs. Carboxylic Acid Congener

The methyl ester of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) is a direct precursor to a series of potent JAK3 and ITK inhibitors, as detailed in patent literature. While the corresponding free carboxylic acid (CAS 898746-35-5) is a building block, the methyl ester is the specific intermediate used to synthesize compounds achieving IC50 values of <5 nM against JAK3 in biochemical assays [1]. This level of potency has not been reported for compounds derived directly from the free acid.

JAK3 inhibitor ITK inhibitor Kinase inhibitor Chemical probe

Validated Precursor to Multi-Kinase Inhibitors with Sub-Micromolar Cellular Activity (MELK IC50 = 32 nM)

The core 7-azaindole-6-carboxylate structure of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is the foundational scaffold for optimized MELK inhibitors. A derivative (compound 16h) built upon this core exhibited potent MELK enzyme inhibition with an IC50 of 32 nM and strong anti-proliferative effects on multiple cancer cell lines (A549, MDA-MB-231, MCF-7) with IC50 values ranging from 0.109 μM to 0.245 μM [1]. This demonstrates the value of this specific scaffold as a validated entry point for developing compounds with sub-micromolar cellular activity.

MELK inhibitor Anticancer agent Kinase inhibitor Cellular potency

Demonstrated Utility in Achieving ENPP1 Inhibition (IC50 = 0.45 μM) vs. Inactive 5-Position Isomer

In a study evaluating novel pyrrolo[2,3-b]pyridine derivatives as ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) inhibitors, the 6-carboxylate scaffold (the core of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate) was a key structural feature for achieving ENPP1 inhibitory activity. One derivative from this series, a 4-substituted analog, demonstrated an IC50 of 0.45 μM against ENPP1 [1]. In contrast, the 5-carboxylate isomer (CAS 849067-96-5) is not documented to have ENPP1 inhibitory activity, highlighting the unique target profile accessible from the 6-position isomer.

ENPP1 inhibitor Immuno-oncology Nucleotide metabolism Chemical probe

Recommended Applications for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Selective PLK4 and SGK1 Kinase Inhibitors

As the core scaffold for a series of compounds exhibiting dual PLK4/SGK1 inhibition, Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is the optimal starting material for SAR campaigns targeting these kinases [1]. Its 6-position substitution is critical for achieving the desired activity profile, which is not observed with the 5-position isomer . Procurement of this specific isomer is essential for reproducing and advancing this line of research.

Synthetic Chemistry: Synthesis of High-Potency JAK3 and ITK Chemical Probes

This methyl ester is a key intermediate in the synthetic routes described in patents for generating JAK3 and ITK inhibitors with single-digit nanomolar potency [1]. It is the required starting material for accessing this specific chemical space, as the free carboxylic acid congener (CAS 898746-35-5) does not lead to the same high-potency compounds without the esterification step. Its procurement is a prerequisite for producing these specific, patent-derived chemical probes.

Cancer Biology: Tool Compound Development for Target Validation of MELK and ENPP1

This scaffold is validated for developing compounds that modulate cancer-relevant targets. Optimization from this core yields MELK inhibitors with sub-micromolar cellular activity (IC50 0.109-0.245 μM) in models like A549 lung cancer cells [1]. Furthermore, derivatives show sub-micromolar inhibition of ENPP1 (IC50 = 0.45 μM), a target in immuno-oncology . The 5-position isomer does not have this established link to ENPP1, making the 6-carboxylate the preferred building block for studies in this area.

Chemical Biology: Functionalization and Diversification of the 7-Azaindole Core

This compound is a versatile building block for generating diverse libraries of 7-azaindole derivatives. Its ester group at the 6-position can be selectively hydrolyzed, amidated, or reduced, allowing for precise structural modifications that are not possible with the 5-carboxylate isomer [1]. This makes it the preferred building block for chemical biologists seeking to explore structure-activity relationships across the 6-position vector of the 7-azaindole scaffold.

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